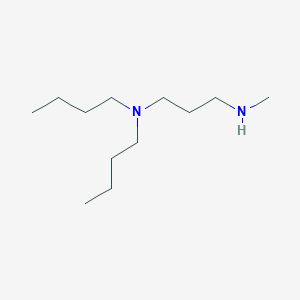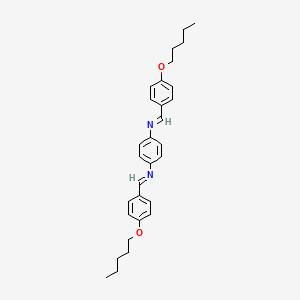
1,3-Propanediamine, N,N-dibutyl-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dibutyl-N’-methyl- is an organic compound with the molecular formula C11H26N2. It is also known by other names such as N,N-Dibutyl-1,3-propanediamine and 3-(Dibutylamino)propylamine . This compound is characterized by its two butyl groups and one methyl group attached to the nitrogen atoms in the 1,3-propanediamine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dibutyl-N’-methyl- can be synthesized through the reaction of N-(3-bromopropyl)phthalimide with dibutylamine at 140-150°C for 10 hours. This reaction produces N-(3-dibutylaminopropyl)phthalimide, which is then treated with hydrochloric acid to yield 3-(dibutylamino)propylamine hydrochloride. The final product is obtained by neutralizing the hydrochloride salt with a base .
Industrial Production Methods
The industrial production of this compound involves a continuous process using a fixed-bed reactor. The starting materials, dimethylamine and acrylonitrile, are reacted in a molar ratio of 10:1 to 1:1 at a temperature range of 10-120°C. The intermediate product, dimethylaminopropionitrile, is then hydrogenated in the presence of a Raney-Ni catalyst and an alcohol solution containing 0.1-10% base. This process yields N,N-dimethyl-1,3-propanediamine with a high conversion rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N,N-dibutyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N-dibutyl-N’-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of dyes, ion exchange resins, epoxy resin hardeners, gasoline additives, plastic antistatic agents, lubricating oil detergents, antioxidants, emulsifiers, fabric softeners, and anti-stripping agents for asphalt
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N-dibutyl-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but with two methyl groups instead of butyl groups.
N,N-Dibutyl-1,3-propanediamine: Similar structure but without the methyl group.
3-(Dimethylamino)-1-propylamine: Similar structure but with dimethyl groups instead of dibutyl groups
Uniqueness
1,3-Propanediamine, N,N-dibutyl-N’-methyl- is unique due to its specific combination of butyl and methyl groups attached to the nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Propiedades
Número CAS |
189625-05-6 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
N',N'-dibutyl-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-4-6-10-14(11-7-5-2)12-8-9-13-3/h13H,4-12H2,1-3H3 |
Clave InChI |
JGDRVSWEZYEQOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963986.png)
![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)




![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)

![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)
